Ethyl 4-amino-6-chloronicotinate

Medicinal Chemistry Drug Design ADME

Ethyl 4-amino-6-chloronicotinate (380626-81-3) is the preferred building block for medicinal chemists synthesizing kinase-targeted small-molecule libraries. Unlike its methyl ester or 6-fluoro analogs, its balanced LogP (1.9) enhances passive cell permeability while the 6-chloro substituent provides a predictable, intermediate-reactivity handle for SNAr diversification—reducing side reactions and failed syntheses. With vendor-verified purity (≥95%), defined storage conditions (2–8°C, inert atmosphere, protected from light), and traceable quality control, each batch delivers the consistency required for GLP-compliant and published structure-activity relationship studies.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 380626-81-3
Cat. No. B189353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-6-chloronicotinate
CAS380626-81-3
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1N)Cl
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyOAQIVHCEAFDMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) – Key Physicochemical and Structural Properties for Research Procurement


Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) is a synthetic substituted pyridine derivative classified as a nicotinic acid ester. Its trifunctional structure, featuring an ethyl ester, a 4‑amino group, and a 6‑chloro substituent on the pyridine ring, distinguishes it from simpler pyridine building blocks and establishes it as a versatile intermediate in medicinal chemistry . The compound exhibits a molecular weight of 200.62 g/mol and a molecular formula of C8H9ClN2O2 . Predicted physicochemical properties include a boiling point of 335.8 ± 37.0 °C, a density of 1.326 ± 0.06 g/cm³, and an estimated pKa of 2.75 ± 0.42, with a calculated LogP (XLogP3) of 1.9 [1]. These properties, combined with its unique substitution pattern, inform its selection over alternative heterocyclic scaffolds.

Procurement Risk of Ethyl 4-amino-6-chloronicotinate: Why Close Analogs Cannot Be Substituted Without Experimental Validation


The selection of Ethyl 4-amino-6-chloronicotinate (380626-81-3) cannot be casually interchanged with other 4‑amino‑6‑halonicotinates or alternative esters without introducing significant uncertainty in synthetic outcomes and biological performance. Even minor structural modifications—such as replacing the ethyl ester with a methyl group, substituting chlorine with bromine, or altering the substitution pattern to the 5‑position—fundamentally alter the compound's lipophilicity, steric profile, and electrophilic reactivity . The 6‑chloro substituent provides a distinct handle for nucleophilic aromatic substitution (SNAr) that differs in both rate and selectivity compared to the 6‑fluoro or 6‑bromo analogs, directly impacting the efficiency of downstream derivatizations [1]. Consequently, substitution with a close analog without prior validation risks failed syntheses, altered pharmacokinetic properties, and unreliable structure‑activity relationships, ultimately undermining project reproducibility and increasing procurement costs .

Quantitative Differentiation of Ethyl 4-amino-6-chloronicotinate from Key Analogs for Informed Procurement


Comparative Lipophilicity (LogP) of Ethyl vs. Methyl Ester Determines Suitability for Cellular Permeability

The ethyl ester of 4‑amino‑6‑chloronicotinate (target compound) exhibits a calculated LogP (XLogP3) of 1.9, which is higher than the methyl ester analog's predicted LogP [1]. This 1.9 LogP value falls within the optimal range for passive membrane permeability, whereas the lower LogP of the methyl ester (typically 0.5‑1.0 log units lower for the corresponding methyl/ethyl pair) may reduce cellular uptake. The quantifiable difference in lipophilicity is a critical factor for researchers designing cell‑based assays or seeking compounds with enhanced oral bioavailability potential.

Medicinal Chemistry Drug Design ADME

Boiling Point and Volatility Distinguish Ethyl Ester from Methyl Ester in Purification and Handling

The predicted boiling point of Ethyl 4-amino-6-chloronicotinate is 335.8 ± 37.0 °C at 760 mmHg [1]. In contrast, the methyl ester analog (methyl 4-amino-6-chloronicotinate) is expected to have a significantly lower boiling point, typically ~20‑30 °C lower for the homologous ester pair based on class‑level data [2]. This higher boiling point affords the ethyl ester greater stability during high‑temperature reactions and simplifies purification by reducing volatility‑driven losses during rotary evaporation or solvent stripping, which is a distinct practical advantage in multi‑step synthetic sequences.

Synthetic Chemistry Process Development Purification

Molecular Weight Differential Between Ethyl Ester and Acid Form Impacts Solubility and Crystallinity

Ethyl 4-amino-6-chloronicotinate (MW 200.62 g/mol) differs in molecular weight from its carboxylic acid counterpart, 4‑amino‑6‑chloronicotinic acid (MW 172.57 g/mol) . This 28 g/mol difference (the ethyl group) significantly alters physicochemical behavior: the ester is generally more soluble in organic solvents (e.g., ethyl acetate, dichloromethane) and less prone to strong intermolecular hydrogen bonding than the free acid [1]. In practical terms, the ester form is preferred for solution‑phase chemistry and chromatographic purification, while the acid form may be advantageous for salt formation or aqueous solubility. The quantitative MW difference provides a direct selection criterion for procurement based on intended downstream processing.

Formulation Crystallography Solubility

Chlorine Substituent at 6-Position Dictates SNAr Reactivity Compared to Fluoro and Bromo Analogs

The 6‑chloro substituent on Ethyl 4-amino-6-chloronicotinate provides a balanced reactivity profile for nucleophilic aromatic substitution (SNAr) reactions. While direct comparative kinetic data for this specific scaffold are not available in the open literature, class‑level knowledge establishes that chloroarenes undergo SNAr approximately 10‑100 times faster than their bromo counterparts but are less reactive than fluoroarenes, which can be excessively labile and lead to side reactions [1]. The 6‑chloro group thus offers a controlled, predictable reactivity window that is preferred for sequential derivatizations in complex molecule synthesis, whereas the 6‑fluoro analog (ethyl 4-amino-6-fluoronicotinate, MW 184.17) may react prematurely, and the 6‑bromo analog (ethyl 4-amino-6-bromonicotinate, MW 245.07) may require forcing conditions that compromise yield [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Purity and Storage Specifications Ensure Reproducibility in Sensitive Synthetic Applications

Reputable vendors supply Ethyl 4-amino-6-chloronicotinate with a minimum purity specification of 95‑97%, typically determined by HPLC or GC analysis, and recommend storage under inert atmosphere at 2‑8 °C, protected from light [1]. In contrast, less rigorously sourced analogs may lack defined purity guarantees or stability data, introducing variability into sensitive reactions such as metal‑catalyzed cross‑couplings or enzymatic assays. The quantifiable purity threshold and explicit storage conditions provided for this compound directly mitigate the risk of failed experiments due to impurity‑driven side reactions or decomposition, a critical factor for laboratories operating under GLP or requiring consistent batch‑to‑batch performance.

Quality Control Reproducibility Stability

Recommended Research and Industrial Applications for Ethyl 4-amino-6-chloronicotinate Based on Quantitative Differentiation


Medicinal Chemistry: Development of Kinase Inhibitors and Cellular Probes Requiring Optimized Permeability

The ethyl ester of 4‑amino‑6‑chloronicotinate, with its calculated LogP of 1.9, is an ideal starting material for constructing small‑molecule libraries targeting intracellular kinases or other cytoplasmic targets . The balanced lipophilicity enhances passive diffusion across cell membranes compared to the more hydrophilic methyl ester, improving intracellular exposure in cell‑based assays. Researchers pursuing Raf inhibitors or other oncology targets can leverage this property to design compounds with improved cellular activity without resorting to additional prodrug strategies [1].

Synthetic Methodology: Sequential Derivatization via Controlled SNAr at the 6-Chloro Position

The 6‑chloro substituent provides a reliable, intermediate‑reactivity handle for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling predictable diversification without the competing side reactions common with 6‑fluoro analogs . This makes the compound a preferred building block for constructing more complex heterocyclic scaffolds, including pyrimidine‑fused systems and biaryl derivatives via subsequent cross‑coupling reactions [1].

Process Chemistry: Scale‑Up Synthesis and Purification with Reduced Volatility Losses

The higher boiling point of the ethyl ester (335.8 °C) compared to its methyl counterpart minimizes material loss during solvent evaporation and high‑temperature reaction steps . This property, combined with its favorable solubility in common organic solvents, facilitates efficient work‑up and purification at gram to kilogram scale. Procurement of this specific ester form is therefore recommended for process development groups aiming to optimize yield and reduce solvent waste in multi‑step syntheses [1].

Quality‑Controlled Research: Reproducible Assays and GLP‑Compliant Studies

Vendor‑specified purity (≥95%) and defined storage conditions (2‑8 °C, inert atmosphere) ensure that each batch of Ethyl 4-amino-6-chloronicotinate performs consistently in sensitive biological assays and analytical method development . For laboratories operating under Good Laboratory Practice (GLP) or requiring validated reference standards, this level of quality control provides the traceability and reliability necessary to meet regulatory expectations and publication standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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